((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol
Description
((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 17352-97-5) is a chiral cyclopropane derivative featuring a hydroxymethyl and aminomethyl group on adjacent carbons of the cyclopropane ring. Its stereochemistry (1R,2S) confers unique conformational rigidity and bioactivity, making it a valuable intermediate in pharmaceutical synthesis. For example, it serves as a precursor in the development of LSD1 inhibitors like bomedemstatum, a compound investigated for anticancer applications .
Properties
IUPAC Name |
[(1R,2S)-2-(aminomethyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFJLNNLCHRICT-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CO)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1CO)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547776 | |
| Record name | [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102225-89-8 | |
| Record name | [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-[(1R,2S)-2-(aminomethyl)cyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol typically involves the following steps:
Cyclopropanation: The formation of the cyclopropyl ring can be achieved through the reaction of an alkene with a carbene precursor.
Aminomethylation: Introduction of the aminomethyl group can be done using a Mannich reaction, where formaldehyde, an amine, and a carbonyl compound react to form the aminomethyl group.
Hydroxylation: The hydroxyl group can be introduced through a reduction reaction, such as the reduction of a ketone or aldehyde precursor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of chiral catalysts or chiral resolution techniques to obtain the desired enantiomer.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation under controlled conditions:
The cyclopropane ring remains intact under these conditions due to its kinetic stability, though prolonged exposure to strong acids or bases may induce ring-opening.
Reduction Reactions
The aminomethyl group participates in reductive transformations:
| Reagent | Target Site | Product | Application |
|---|---|---|---|
| NaBH₃CN | Imine intermediates | Chiral amine derivatives | Synthesis of bitopic ligands |
| H₂/Pd/C | Nitrile groups | Primary amines | Functional group interconversion |
Reductive amination strategies are frequently employed to generate structurally diverse analogs for drug discovery .
Substitution Reactions
The hydroxyl group undergoes nucleophilic substitution:
| Reagent | Conditions | Product | Leaving Group |
|---|---|---|---|
| SOCl₂ | Reflux, 4 h | (1R,2S)-2-(aminomethyl)cyclopropane methyl chloride | Cl⁻ |
| PBr₃ | 0°C, 1 h | Corresponding bromide | Br⁻ |
These intermediates are critical for synthesizing ethers, esters, or thioether derivatives. Steric hindrance from the cyclopropane ring slows substitution kinetics compared to linear analogs.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables C–C bond formation:
These reactions retain stereochemical integrity, making them valuable for constructing complex architectures in medicinal chemistry.
Ring-Opening Reactions
Controlled ring-opening under specific conditions:
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HBr (gas) | CH₂Cl₂, −78°C → RT | 3-bromo-1-aminopentane-5-ol | Markovnikov addition |
| Ozone | −78°C, then Zn/HOAc | 1,5-diamino-3-ol | Diradical intermediate |
Ring-opening pathways are highly dependent on electronic and steric effects of substituents.
Stereochemical Considerations
The (1R,2S) configuration induces distinct reactivity patterns:
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Diastereoselective oxidations : TEMPO-mediated oxidations proceed with >95% retention of configuration .
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Epimerization risks : Prolonged heating above 80°C in protic solvents causes partial racemization (∼15% over 24 h).
Key Challenges & Research Gaps
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Ring strain vs. stability : Balancing reaction aggressiveness to avoid undesired cyclopropane decomposition.
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Scalability : Industrial-scale reactions require optimization to maintain stereopurity.
Scientific Research Applications
Chemistry
In chemistry, ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and chiral catalysis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows for the design of selective ligands for specific biological targets, such as receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to a specific receptor or enzyme, modulating its activity. The molecular targets and pathways involved can vary, but the compound’s chirality often plays a crucial role in its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Cyclopropane Derivatives with Aromatic Moieties
[(1R,2S)-2-(Pyrimidin-5-yl)cyclopropyl]methanol (25e) Structure: Pyrimidine ring attached to the cyclopropane core. Synthesis: Prepared via cross-coupling using 5-bromopyrimidine (74% yield) . Key Data: Molecular formula C₈H₁₀N₂O, IR peaks at 3329 cm⁻¹ (O-H stretch) and 1556 cm⁻¹ (C=N stretch) .
Synthesis: 71% yield using 3-bromoquinoline; IR shows 3262 cm⁻¹ (O-H) and 1571 cm⁻¹ (aromatic C=C) .
Comparison: Pyrimidine and quinoline substituents modulate electronic properties and binding affinity. Pyrimidine derivatives (e.g., 25e) are often used in kinase inhibitors, while quinoline-containing analogs (e.g., 25b) may target nucleic acid interactions.
Functionalized Cyclopropanes with Protective Groups
tert-Butyl N-{[(1S,2S)-2-(Hydroxymethyl)cyclopropyl]methyl}carbamate Structure: Boc-protected aminomethyl group. Application: Intermediate in peptide synthesis; molecular weight 201.26 g/mol . Synthesis: Derived from ((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol via Boc protection .
[1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol Structure: Dimethylcyclopropane with aminomethyl and hydroxymethyl groups. Properties: Predicted collision cross-section (CCS) of 127.7 Ų (M+H⁺), indicating compact conformation .
Comparison : Protective groups (e.g., Boc) enhance stability during synthetic routes, while dimethyl substitution alters steric hindrance and solubility.
Long-Chain Alkyl Derivatives
(1R,2S)-2-[14-((1R,2S)-2-Eicosylcyclopropyl)tetradecyl]cyclopropyl Methanol (16) Structure: Long eicosyl chain for lipid membrane integration. Synthesis: LiHMDS/LiAlH₄-mediated reaction (65% yield); melting point 72–74°C .
5-[13-((1R,2S)-cis-2-Eicosylcyclopropyl)tridecan-1-ol]-phenyl-1H-tetrazole
Comparison : Long alkyl chains improve bioavailability in lipophilic environments, whereas tetrazole groups mimic carboxylic acids in drug design.
Physicochemical and Pharmacological Properties
Biological Activity
((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and industry.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 113.16 g/mol
- Stereochemistry : The specific stereochemistry of this compound is crucial for its biological activity, influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:
- Ligand Binding : The compound may act as a ligand for specific receptors, modulating their activity through enantioselective interactions due to its chirality.
- Enzyme Modulation : It can influence the activity of enzymes involved in metabolic pathways, potentially affecting drug metabolism and therapeutic efficacy.
Biological Activity
Research has indicated several areas where this compound exhibits biological activity:
- Anticancer Potential : Similar compounds have been studied for their anticancer properties, suggesting that this compound may also contribute to cancer treatment strategies.
- Neuropharmacological Effects : The compound's structure suggests potential applications in treating neurological disorders by interacting with neurotransmitter systems .
Case Studies and Research Findings
Several studies have highlighted the biological implications of compounds similar to this compound:
- PDE10A Inhibition : A related study on PDE10A inhibitors showed that structural modifications could enhance selectivity and potency against schizophrenia-related pathways .
- Prodrug Development : Investigations into prodrugs derived from aminomethyl cyclopropanes demonstrated improved bioavailability and therapeutic profiles in vivo, indicating the potential for similar strategies using this compound .
- Biological Pathway Probes : The compound has been utilized as a probe in studying enzyme mechanisms, providing insights into metabolic processes involving cyclopropane derivatives.
Applications in Research and Industry
This compound has several promising applications:
- Pharmaceutical Development : Its unique structure makes it a valuable building block for synthesizing complex pharmaceuticals.
- Biological Research : The compound serves as a tool for investigating biological pathways and enzyme interactions, aiding in drug discovery efforts .
- Specialty Chemicals Production : It may be employed in creating specialty chemicals with unique properties due to its reactivity profile.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclopropanation reactions using intermediates like brominated aromatic or heteroaromatic substrates. For example, coupling 2-aminopyridine derivatives with cyclopropane precursors under palladium catalysis yields ~70-75% product (general procedure C in ). Key optimizations include:
- Reagent Selection : Use of LiHMDS or LiAlH4 for deprotonation and reducing agents for alcohol formation ().
- Purification : Column chromatography (e.g., MeOH/CH₂Cl₂ gradients) and recrystallization improve purity ().
- Yield Enhancement : Controlling reaction temperature (0°C to room temperature) and inert atmospheres (N₂) minimizes side reactions .
Q. Which spectroscopic signatures in NMR and IR confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Distinct signals for cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and aminomethyl groups (δ 2.8–3.2 ppm). Methanol protons appear as a broad singlet (δ 1.5–2.0 ppm) ().
- ¹³C NMR : Cyclopropane carbons at 15–25 ppm, aminomethyl carbons at 40–45 ppm, and methanol carbon at 60–65 ppm ().
- IR : O-H stretch (~3260 cm⁻¹), N-H bend (~1570 cm⁻¹), and cyclopropane ring vibrations (~1417 cm⁻¹) (). HRMS (ESI) validates molecular weight .
Q. What are common impurities in the synthesis of this compound, and how are they identified?
- Methodological Answer : Impurities often arise from incomplete cyclopropanation or residual protecting groups (e.g., tert-butyldimethylsilyl ethers in intermediates). Techniques for identification:
- HPLC-MS : Detects low-level impurities (e.g., urea derivatives, as in ).
- TLC Monitoring : Rf values (e.g., 0.26 in MeOH/CH₂Cl₂) track reaction progress ().
- Comparative NMR : Unassigned peaks indicate byproducts; deuterated solvents enhance resolution .
Advanced Research Questions
Q. How can stereoselective synthesis challenges for this compound be addressed?
- Methodological Answer : The (1R,2S) configuration requires chiral auxiliaries or catalysts. Strategies include:
- Chiral Ligands : Use of enantiopure starting materials (e.g., (1R,2S)-cyclopropylamine in ) to control stereochemistry.
- Asymmetric Catalysis : Palladium complexes with chiral phosphine ligands for cross-coupling ().
- Crystallographic Validation : Single-crystal X-ray diffraction confirms absolute configuration .
Q. What computational methods are suitable for modeling the reaction mechanism of cyclopropane ring formation in this compound?
- Methodological Answer :
- DFT Calculations : Simulate transition states (e.g., for Simmons-Smith cyclopropanation) to predict regioselectivity.
- Molecular Dynamics : Assess steric effects in LiHMDS-mediated reactions ().
- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes in Ticagrelor synthesis, as in ) .
Q. How does this compound function in multi-step syntheses of complex molecules (e.g., tetrazole derivatives)?
- Methodological Answer : The compound serves as a key intermediate in:
- Sulfonylation : Reacts with 1-phenyl-1H-tetrazole-5-thiol to form sulfonyl derivatives (e.g., ’s compound 17, synthesized via DEAD-mediated coupling).
- Protection/Deprotection : The methanol group is protected as a silyl ether (e.g., tert-butyldimethylsilyl) to prevent undesired reactivity during subsequent steps .
Q. How can contradictory data from different synthetic routes (e.g., varying yields or stereochemical outcomes) be resolved?
- Methodological Answer :
- Cross-Validation : Compare HRMS, NMR, and optical rotation ([α]D) data across batches ().
- Kinetic Studies : Monitor reaction progress under varying conditions (temperature, solvent) to identify rate-limiting steps.
- Impurity Profiling : Use LC-MS to trace side products (e.g., ’s urea impurities) and adjust stoichiometry or catalysts .
Comparative and Analytical Questions
Q. What are the structural and reactivity differences between this compound and its stereoisomers (e.g., (1S,2S) configuration)?
- Methodological Answer :
- NMR Diastereomer Differentiation : Distinct splitting patterns in ¹H NMR (e.g., coupling constants for cyclopropane protons).
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB.
- Biological Activity : Stereoisomers may show divergent binding affinities in pharmacological assays (e.g., as seen in ’s stereoisomer studies) .
Q. What role does the aminomethyl group play in stabilizing the cyclopropane ring under acidic or basic conditions?
- Methodological Answer :
- pH-Dependent Stability : The amino group protonates under acidic conditions, reducing ring strain via charge delocalization.
- Base Sensitivity : LiAlH4 or LiHMDS may induce ring-opening; controlled reagent addition (e.g., dropwise at 0°C) mitigates this ().
- Theoretical Studies : NBO (Natural Bond Orbital) analysis quantifies ring strain and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
